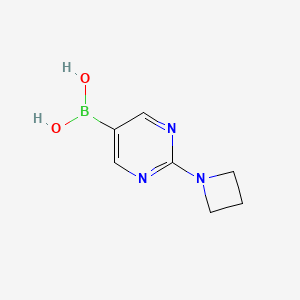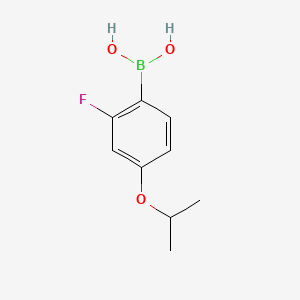
(2-Fluoro-4-isopropoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Fluoro-4-isopropoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 586389-90-4 . It has a molecular weight of 198 . It is a white to off-white solid and is usually stored under inert gas (nitrogen or Argon) at 2-8°C .
Molecular Structure Analysis
The molecular formula of “(2-Fluoro-4-isopropoxyphenyl)boronic acid” is C9H12BFO3 . The InChI Code is 1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4-isopropoxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are widely applied for carbon–carbon bond formation . The success of these reactions originates from the mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .Physical And Chemical Properties Analysis
“(2-Fluoro-4-isopropoxyphenyl)boronic acid” has a predicted boiling point of 309.7±52.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 8.57±0.58 .科学的研究の応用
Fluorescence Quenching and Sensing Applications
Boronic acid derivatives are notable for their fluorescence quenching capabilities when interacting with anilines in alcohol solutions, demonstrating complex solute-solvent interactions that can be utilized in sensing applications (Geethanjali et al., 2015). The modified Stern–Volmer equation is instrumental in understanding these interactions, offering a pathway to new fluorescence-based sensors.
Organic Synthesis
Catalysts for Amide Formation
Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts are synthesized for direct amide formation between carboxylic acids and amines. These catalysts exhibit increased reactivity under ambient conditions, suggesting their potential in simplifying amide bond formation processes, a fundamental reaction in pharmaceutical and materials chemistry (Arnold et al., 2008).
Enhancing Analytical Chemistry
Boronic acids, due to their unique reactivity with diols, have found extensive applications in analytical chemistry. They are integral in developing sensors for detecting saccharides and other biologically relevant molecules. The interaction of boronic acids with diols forms the basis of numerous sensing mechanisms, showcasing their versatility in chemical sensing applications (Gozdalik et al., 2017).
Safety And Hazards
将来の方向性
Boronic acid-based compounds, including “(2-Fluoro-4-isopropoxyphenyl)boronic acid”, have been well developed as sensors to recognize carbohydrates or other substances . They have also been used to fabricate a variety of fluorescent sensors . This suggests that “(2-Fluoro-4-isopropoxyphenyl)boronic acid” could potentially be used in the development of new sensors or other novel applications in the future.
特性
IUPAC Name |
(2-fluoro-4-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYDUWGUTFJYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720962 |
Source


|
| Record name | {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-isopropoxyphenyl)boronic acid | |
CAS RN |
586389-90-4 |
Source


|
| Record name | {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

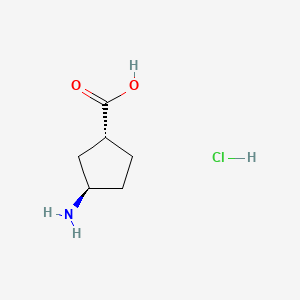

![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
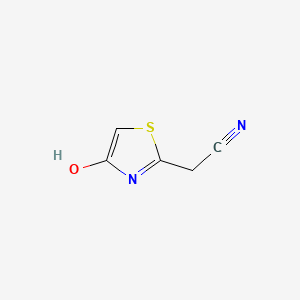
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)
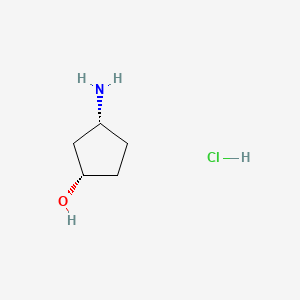
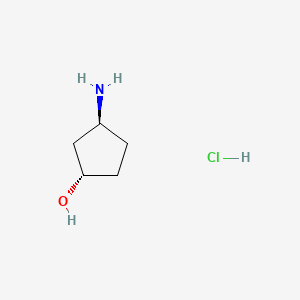
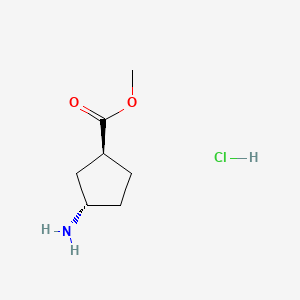
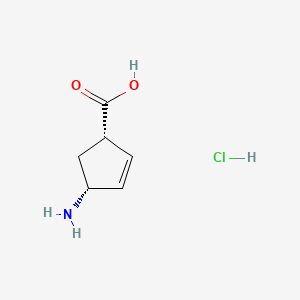
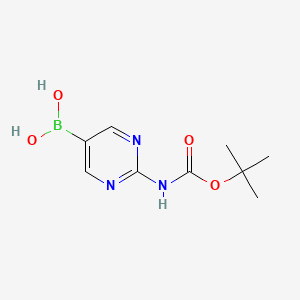
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
